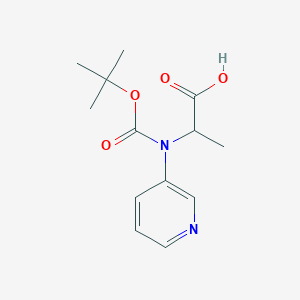![molecular formula C42H30O8 B13655438 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is a complex organic compound known for its unique structure and properties. It is a type of aromatic polycarboxylic acid, characterized by multiple carboxyl groups attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
Méthodes De Préparation
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid involves multiple steps and specific reaction conditions. One common method involves the use of 1,3,5-tris(4-carboxyphenyl)benzene as a precursor. The reaction typically requires a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound . Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the carboxyl groups, leading to the formation of alcohols or other derivatives.
Applications De Recherche Scientifique
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Research into its interactions with biological molecules can provide insights into new drug development.
Industry: Used in the development of new materials, including polymers and metal-organic frameworks (MOFs).
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The multiple carboxyl groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it useful in catalysis and material science. The pathways involved in its action depend on the specific application, such as forming stable complexes in drug delivery or acting as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar compounds include other aromatic polycarboxylic acids like 1,3,5-tris(4-carboxyphenyl)benzene and 4,4’,4’'-benzene-1,3,5-triyl-tris(benzoic acid). Compared to these, 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has a more complex structure, providing unique properties such as higher stability and specific reactivity. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Propriétés
Formule moléculaire |
C42H30O8 |
|---|---|
Poids moléculaire |
662.7 g/mol |
Nom IUPAC |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C42H30O8/c1-23-15-29(11-13-37(23)41(47)48)33-20-34(30-12-14-38(42(49)50)24(2)16-30)22-36(21-33)35-18-31(25-3-7-27(8-4-25)39(43)44)17-32(19-35)26-5-9-28(10-6-26)40(45)46/h3-22H,1-2H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
Clé InChI |
QGILNDQEOARXJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=C(C=C6)C(=O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
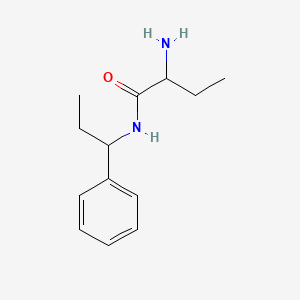
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
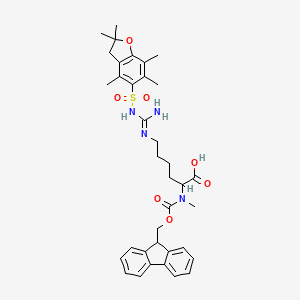

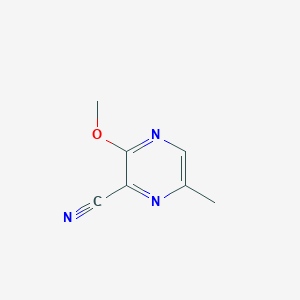
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
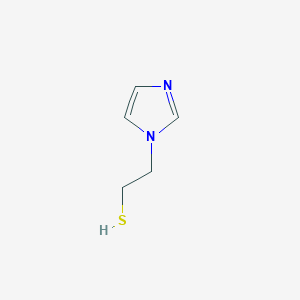
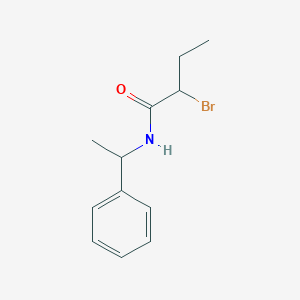
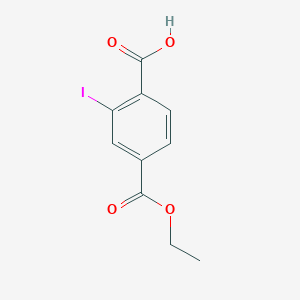
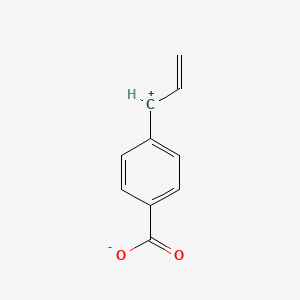
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
